2-Isopropyl-3-methylpyrazine
Overview
Description
2-Isopropyl-3-methylpyrazine is a chemical compound with the molecular formula C8H12N2 . It has an average mass of 136.194 Da and a monoisotopic mass of 136.100052 Da . It is also known by other names such as 2-Methyl-3-isopropylpyrazine and Pyrazine, 2-methyl-3-(1-methylethyl) .
Molecular Structure Analysis
The molecular structure of 2-Isopropyl-3-methylpyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with an isopropyl group at one position and a methyl group at another .Physical And Chemical Properties Analysis
2-Isopropyl-3-methylpyrazine has a density of 1.0±0.1 g/cm3, a boiling point of 188.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.7±3.0 kJ/mol and a flash point of 71.0±15.9 °C . The compound has a refractive index of 1.495 and a molar refractivity of 41.4±0.3 cm3 .Scientific Research Applications
1. Environmental Monitoring
2-Isopropyl-3-methylpyrazine, along with other pyrazines, has been detected and analyzed in surface water, indicating its potential role in contributing to earthy/musty odors in these environments. For instance, a study optimized a method for determining compounds responsible for earthy/musty odors in surface water, including 2-isopropyl-3-methoxypyrazine (Ligor & Buszewski, 2006).
2. Analytical Chemistry
The compound has been utilized in analytical chemistry methods. An example is its role in the development of a headspace solid-phase microextraction method for determining 3-alkyl-2-methoxypyrazines in musts, which included 2-isopropyl-3-methylpyrazine (Sala et al., 2000).
3. Catalytic Processes
In catalysis, 2-isopropyl-3-methylpyrazine is involved in various synthetic processes. For example, the synthesis of 2-methylpyrazine from ethylene diamine and propylene glycol over promoted copper catalysts is a relevant process where pyrazines like 2-isopropyl-3-methylpyrazine could be significant (Jing et al., 2008).
4. Inorganic Chemistry
2-Isopropyl-3-methylpyrazine has also been studied in the field of inorganic chemistry, particularly in the synthesis and characterization of novel compounds. An example is its role in the synthesis of mixed valence isomers (Salsman et al., 2005).
5. Biochemistry and Ecology
In biochemistry, 2-isopropyl-3-methylpyrazine has been identified in animal secretions, indicating its role in ecological and behavioral processes. For example, it was identified as a major component in the gland secretions of rutting male pronghorns (Wood, 2011).
6. Renewable Energy Sources
The compound has been explored in the context of renewable energy, particularly in the synthesis of pyrazine derivatives from biomass-derived materials. For instance, the synthesis of 2-hydroxymethyl-5-methylpyrazine from 1,3-dihydroxyacetone, a biomass derivative, is an example of its application in green chemistry (Song et al., 2017).
7. Corrosion Science
2-Isopropyl-3-methylpyrazine has been investigated for its potential as a corrosion inhibitor. Studies have examined its interaction with metal surfaces and its effectiveness in preventing corrosion, contributing to a deeper understanding of its chemical properties and applications in industrial contexts (Obot & Gasem, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-3-propan-2-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-7(3)9-4-5-10-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYLBDZKBWDNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333918 | |
Record name | 2-Isopropyl-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-3-methylpyrazine | |
CAS RN |
15986-81-9 | |
Record name | 2-Methyl-3-isopropylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15986-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropyl-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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